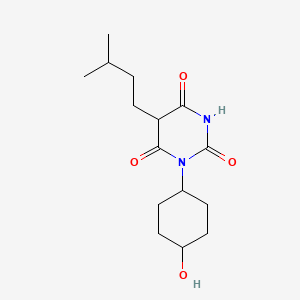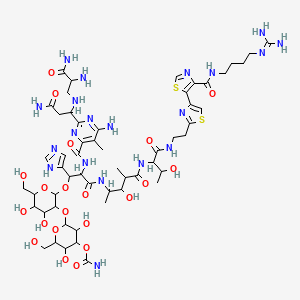![molecular formula C22H27N3O2S B14166411 4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide CAS No. 443292-48-6](/img/structure/B14166411.png)
4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamothioyl group attached to a benzamide core. This compound is of interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the benzamide with morpholine under appropriate conditions, such as in the presence of a base like triethylamine.
Formation of the Carbamothioyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the benzamide core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); typically carried out in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-tert-butyl-N-[4-(4-morpholinyl)benzyl]benzamide
- 4-tert-butyl-N-{[2-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide
Uniqueness
4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
443292-48-6 |
|---|---|
分子式 |
C22H27N3O2S |
分子量 |
397.5 g/mol |
IUPAC名 |
4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H27N3O2S/c1-22(2,3)17-6-4-16(5-7-17)20(26)24-21(28)23-18-8-10-19(11-9-18)25-12-14-27-15-13-25/h4-11H,12-15H2,1-3H3,(H2,23,24,26,28) |
InChIキー |
FXVYSKNHJVPCAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


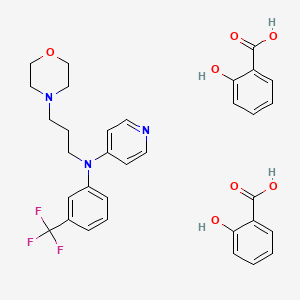
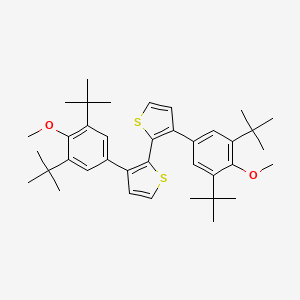
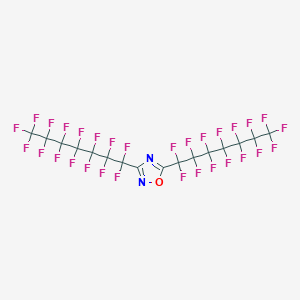

![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
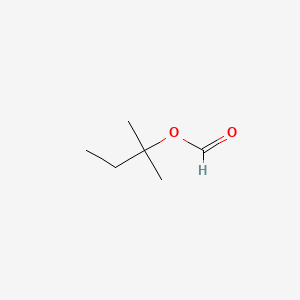
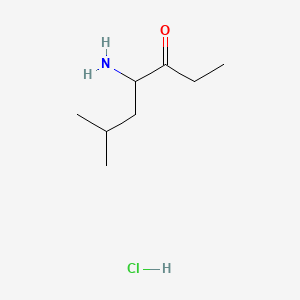
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
